molecular formula C11H11BrFNO B1520445 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine CAS No. 1022931-81-2

1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine

Cat. No. B1520445
M. Wt: 272.11 g/mol
InChI Key: AUZRFYSGXUWWTL-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine is a compound with the molecular formula C11H11BrFNO and a molecular weight of 272.11 . It belongs to the class of organic compounds known as phenylpyrazoles .


Molecular Structure Analysis

The molecular structure of 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine consists of a pyrrolidine ring bound to a phenyl group, which is substituted with bromine and fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine are not fully detailed in the search results. The compound has a molecular weight of 272.11 .

Scientific Research Applications

  • Synthesis and Properties of Related Compounds : One study discusses the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating biologically active compounds. This synthesis involves several steps including nitration, chlorination, N-alkylation, reduction, and condensation, demonstrating the compound's role in complex chemical processes (Wang et al., 2016).

  • Fluorescent pH Sensor : Another research paper describes the development of a heteroatom-containing organic fluorophore, which demonstrates properties like aggregation-induced emission (AIE) and intramolecular charge transfer (ICT). This fluorophore can function as a fluorescent pH sensor in both solution and solid state, indicating potential applications in sensing technologies (Yang et al., 2013).

  • Chemosensors for Metal Ions : A study on a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry reveals its application as a selective ratiometric and colorimetric chemosensor for Al(3+) ions, based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

  • Electrochemical and Photophysical Studies : Research on polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit highlights their strong fluorescence and solubility in organic solvents. These properties suggest potential applications in fields like organic electronics or fluorescence-based technologies (Zhang & Tieke, 2008).

  • Molecular Docking and Drug Development : A study involving the synthesis of a heterocycle-based molecule explores its potential in drug development. This research includes molecular docking with human alpha9 nicotinic acetylcholine receptor antagonist, indicating the compound's relevance in developing new anti-cancer drugs (Murthy et al., 2017).

properties

IUPAC Name

(4-bromo-3-fluorophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-9-4-3-8(7-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZRFYSGXUWWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677725
Record name (4-Bromo-3-fluorophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine

CAS RN

1022931-81-2
Record name (4-Bromo-3-fluorophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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